

N-Benzyl-N-methylpiperidin-4-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-benzyl-N-methylpiperidin-4-amine*

Cat. No.: *B112983*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and properties of **N-benzyl-N-methylpiperidin-4-amine**, a tertiary amine belonging to the N-benzylpiperidine class of compounds. This class is of significant interest in medicinal chemistry due to the prevalence of the N-benzylpiperidine motif in a wide range of biologically active molecules, including approved drugs and clinical candidates.^{[1][2]} Derivatives of N-benzylpiperidine are being actively investigated for their therapeutic potential in treating neurodegenerative disorders such as Alzheimer's disease, often targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).^{[3][4][5][6]}

Physicochemical Properties

While specific experimental data for **N-benzyl-N-methylpiperidin-4-amine** is not extensively reported in publicly available literature, its fundamental properties can be derived from its chemical structure and data from public chemical databases.

Table 1: Physicochemical Properties of **N-benzyl-N-methylpiperidin-4-amine**

Property	Value	Source
IUPAC Name	N-benzyl-N-methylpiperidin-4-amine	PubChem[7]
CAS Number	76167-62-9	PubChem[7]
Molecular Formula	C ₁₃ H ₂₀ N ₂	PubChem[7]
Molecular Weight	204.31 g/mol	PubChem[7]
Canonical SMILES	CN(CC1=CC=CC=C1)C2CCN CC2	PubChem[7]
InChIKey	JQSWRIGANADNJD- UHFFFAOYSA-N	PubChem[7]
Topological Polar Surface Area	15.3 Å ²	PubChem[7]
Computed XLogP3	1.9	PubChem[7]

Synthesis of N-benzyl-N-methylpiperidin-4-amine

The synthesis of **N-benzyl-N-methylpiperidin-4-amine** can be achieved through several established synthetic routes. Two logical and efficient pathways are presented here:

- Reductive Amination of N-benzyl-4-piperidone: This approach involves the reaction of the precursor ketone, N-benzyl-4-piperidone, with methylamine in the presence of a reducing agent to form the target tertiary amine.
- Eschweiler-Clarke Methylation of 1-benzyl-4-aminopiperidine: This classic method allows for the exhaustive methylation of a primary or secondary amine using formaldehyde and formic acid to yield the corresponding tertiary amine.[8][9][10]

The following sections provide detailed experimental protocols for these synthetic pathways.

Experimental Protocol 1: Synthesis via Reductive Amination

This protocol is adapted from general procedures for reductive amination.

Step 1: Synthesis of the Precursor N-benzyl-4-piperidone

N-benzyl-4-piperidone is a key intermediate that can be synthesized via a one-pot method involving a Michael addition and a Dieckmann condensation.[11][12][13]

- Materials: Benzylamine, methyl acrylate, sodium methoxide, toluene, hydrochloric acid.
- Procedure:
 - To a solution of benzylamine in an alcoholic solvent, slowly add methyl acrylate. The molar ratio of acrylate to benzylamine should be between 2.6 and 5.[11][12]
 - Stir the mixture for approximately one hour, then heat to 50-60°C for 9-24 hours.[11]
 - After the reaction, remove the excess acrylate and solvent by distillation.[11]
 - Add a condensation solvent such as toluene and an organic base like sodium methoxide. Heat the mixture to 50-85°C for 9-16 hours.[11]
 - Cool the reaction mixture and neutralize with acid.
 - Following a workup involving extraction and distillation, N-benzyl-4-piperidone is obtained.

Step 2: Reductive Amination to form **N-benzyl-N-methylpiperidin-4-amine**

- Materials: N-benzyl-4-piperidone, methylamine (solution in THF or as hydrochloride salt), sodium triacetoxyborohydride, dichloromethane (DCM), saturated aqueous sodium bicarbonate.
- Procedure:
 - Dissolve N-benzyl-4-piperidone (1 equivalent) in dichloromethane.
 - Add a solution of methylamine (1.5-2 equivalents).
 - Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
 - Cool the reaction mixture to 0°C in an ice bath.

- Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer and extract the aqueous layer with DCM.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain **N-benzyl-N-methylpiperidin-4-amine**.

Experimental Protocol 2: Synthesis via Eschweiler-Clarke Methylation

This protocol is based on the established Eschweiler-Clarke reaction for the N-methylation of amines.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Step 1: Preparation of the Precursor 1-benzyl-4-aminopiperidine

This precursor can be synthesized by reductive amination of N-benzyl-4-piperidone with ammonia or an ammonia source.

Step 2: Eschweiler-Clarke Methylation

- Materials: 1-benzyl-4-aminopiperidine, formaldehyde (37% aqueous solution), formic acid (88-98%).
- Procedure:

- To a flask containing 1-benzyl-4-aminopiperidine (1 equivalent), add an excess of formaldehyde (approximately 2.5-3 equivalents).
- Slowly add an excess of formic acid (approximately 2.5-3 equivalents) to the mixture while cooling in an ice bath to control the initial exothermic reaction.
- Heat the reaction mixture to reflux (around 100°C) for 8-12 hours. The reaction progress can be monitored by TLC.
- After completion, cool the mixture to room temperature and make it basic by the careful addition of a sodium hydroxide solution.
- Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
- Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure to afford the crude **N-benzyl-N-methylpiperidin-4-amine**.
- Purify the product by column chromatography if necessary.

Predicted Spectroscopic Properties

While experimental spectra are not readily available, the expected spectroscopic characteristics can be predicted based on the molecule's structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for **N-benzyl-N-methylpiperidin-4-amine**

Spectroscopy	Predicted Characteristics
¹ H NMR	Aromatic protons (benzyl group): Multiplet around 7.2-7.4 ppm (5H).Benzylic protons (-CH ₂ -Ph): Singlet around 3.5 ppm (2H).Piperidine protons: Multiplets in the range of 1.5-3.0 ppm.N-methyl protons (-N-CH ₃): Singlet around 2.2-2.6 ppm (3H).[14]
¹³ C NMR	Aromatic carbons: Signals in the range of 127-140 ppm.Benzylic carbon (-CH ₂ -Ph): Signal around 60-65 ppm.Piperidine carbons: Signals in the range of 30-60 ppm.N-methyl carbon (-N-CH ₃): Signal around 40-45 ppm.[15][16]
Mass Spec.	Molecular Ion (M ⁺): Expected at m/z = 204. A prominent fragment would be the tropylion ion at m/z = 91 due to the loss of the piperidine moiety. Alpha-cleavage adjacent to the piperidine nitrogen is also expected.[17][18]
IR Spec.	C-H stretching (aromatic): Peaks above 3000 cm ⁻¹ .C-H stretching (aliphatic): Peaks just below 3000 cm ⁻¹ .C=C stretching (aromatic): Peaks around 1450-1600 cm ⁻¹ .C-N stretching: In the 1000-1250 cm ⁻¹ region.[17] No N-H stretching bands around 3300-3500 cm ⁻¹ are expected for this tertiary amine.[14]

Biological and Pharmacological Context

The N-benzylpiperidine scaffold is a key pharmacophore in many compounds targeting the central nervous system.[1] Research into derivatives of this class has shown a range of biological activities, making **N-benzyl-N-methylpiperidin-4-amine** a compound of interest for further investigation.

- Potential Targets: Piperidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels.[19] Specifically, N-benzylpiperidine

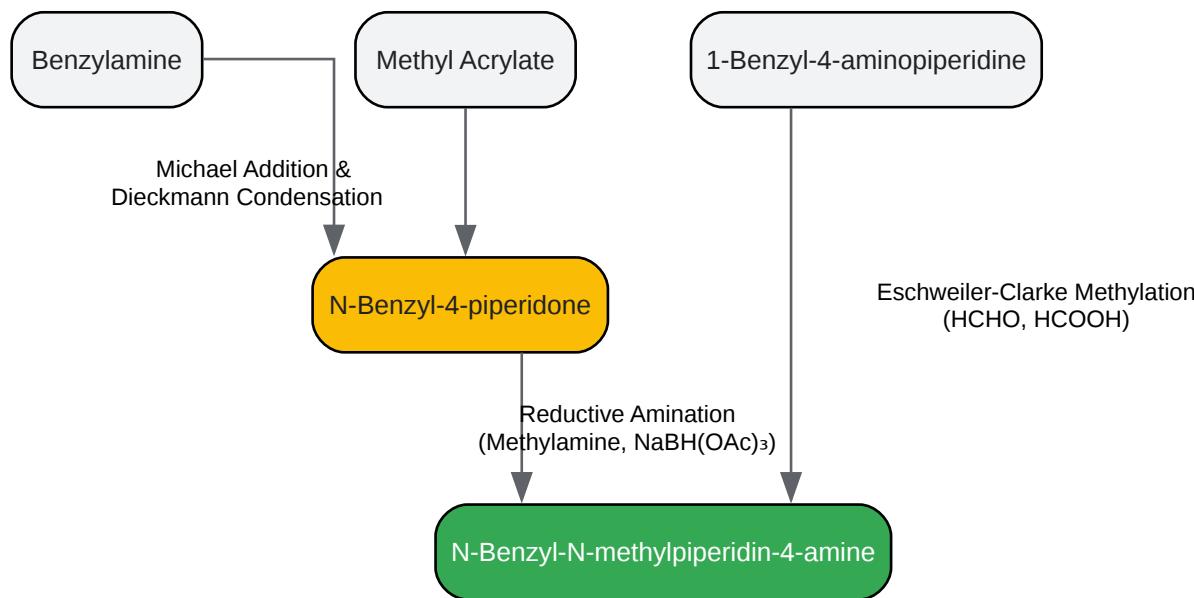
analogs have been designed and synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the treatment of Alzheimer's disease.[3][5][6] Other studies have explored their potential as HDAC inhibitors, also for Alzheimer's therapy.[4]

- Drug Development: The structural flexibility of the N-benzylpiperidine motif allows for modifications to fine-tune the efficacy and physicochemical properties of drug candidates.[1] The tertiary amine in **N-benzyl-N-methylpiperidin-4-amine** is a key feature that can influence its basicity, solubility, and ability to interact with biological targets.

Visualizations

Synthesis Workflow

The following diagram illustrates the two primary synthetic pathways to obtain **N-benzyl-N-methylpiperidin-4-amine**.

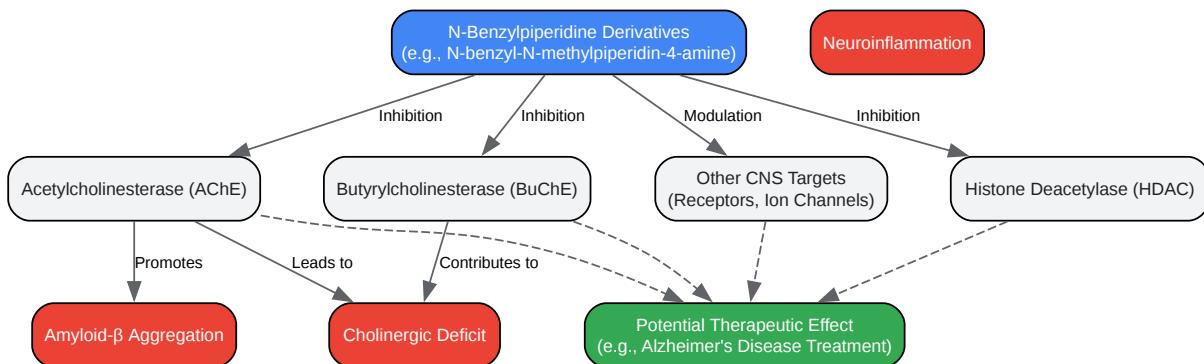


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Caption: Synthetic pathways for **N-benzyl-N-methylpiperidin-4-amine**.

Potential Biological Interactions

The N-benzylpiperidine scaffold is a versatile platform for designing multi-target-directed ligands, particularly for complex diseases like Alzheimer's. The following diagram illustrates a conceptual relationship between this class of compounds and relevant biological targets.



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Caption: Conceptual signaling pathways for N-benzylpiperidine derivatives.

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- To cite this document: BenchChem. [N-Benzyl-N-methylpiperidin-4-amine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112983#synthesis-and-properties-of-n-benzyl-n-methylpiperidin-4-amine]

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